

quantum chemical calculations for 3,5-diethyl-1-phenyl-1H-pyrazole

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Compound of Interest

Compound Name: 3,5-diethyl-1-phenyl-1H-pyrazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the characterization of **3,5-diethyl-1-phenyl-1H-pyrazole**. Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, and understanding their electronic and structural properties through computational methods is crucial for the rational design of novel therapeutic agents. This document outlines the standard computational protocols, expected data, and the necessary experimental validation for a thorough analysis of the title compound.

Theoretical and Experimental Methodologies

The investigation of the molecular properties of **3,5-diethyl-1-phenyl-1H-pyrazole** necessitates a combined theoretical and experimental approach. Density Functional Theory (DFT) is a robust method for predicting molecular structures and properties.^{[1][2][3]} Experimental techniques such as X-ray crystallography, FT-IR, and NMR spectroscopy are essential for validating the computational results.^{[1][4][5]}

1.1. Computational Protocol: Density Functional Theory (DFT)

DFT calculations are a cornerstone of modern computational chemistry, offering a good balance between accuracy and computational cost for systems of this size. A typical workflow

for the quantum chemical analysis of **3,5-diethyl-1-phenyl-1H-pyrazole** is as follows:

- Software: The Gaussian suite of programs is a commonly used software package for such calculations.
- Theoretical Method: The B3LYP hybrid functional is a popular choice that often yields results in good agreement with experimental data for organic molecules.[1][2]
- Basis Set: The 6-311++G(d,p) basis set is recommended for achieving a high level of accuracy in the calculated geometric and electronic properties.[1]
- Geometry Optimization: The initial step involves the optimization of the molecular geometry to find the lowest energy conformation.
- Frequency Calculation: A frequency calculation is then performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational frequencies that can be compared with experimental FT-IR data.
- Electronic Property Analysis: Following geometry optimization, key electronic properties are calculated. These include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP). These properties provide insights into the molecule's reactivity and potential interaction sites.[1][2]

1.2. Experimental Protocols for Validation

- X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state.[3][6] The resulting bond lengths, bond angles, and dihedral angles provide a direct benchmark for the accuracy of the optimized computational geometry. The crystal structure of a closely related compound, 1-(3,5-diethyl-1H-pyrazol-1-yl)-3-phenyl-isoquinoline, reveals key structural parameters for the pyrazole core that can be used for comparison.[7][8]
- FT-IR Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy measures the vibrational frequencies of a molecule. These experimental frequencies can be compared to

the theoretical frequencies obtained from DFT calculations to validate the computational model.

- **NMR Spectroscopy:** Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C) provides information about the chemical environment of the atoms in a molecule.[4][5][9] Theoretical NMR chemical shifts can be calculated and compared with experimental spectra to further validate the computed electronic structure.

Data Presentation: Expected Quantitative Results

The following tables summarize the kind of quantitative data that would be obtained from a comprehensive quantum chemical and experimental study of **3,5-diethyl-1-phenyl-1H-pyrazole**. The values presented are hypothetical but are based on published data for similar pyrazole derivatives.

Table 1: Optimized Geometrical Parameters (DFT/B3LYP/6-311++G(d,p))

Parameter	Bond/Angle	Calculated Value	Experimental Value (from related structures)
Bond Length (Å)	N1-N2	1.35	~1.34-1.36
N2-C3	1.34	~1.33-1.35	
C3-C4	1.40	~1.39-1.41	
C4-C5	1.39	~1.38-1.40	
C5-N1	1.38	~1.37-1.39	
N1-C(phenyl)	1.43	~1.42-1.44	
Bond Angle (°)	N2-N1-C5	111.5	~111-112
N1-N2-C3	106.0	~105-107	
N2-C3-C4	110.0	~109-111	
C3-C4-C5	105.5	~105-106	
C4-C5-N1	107.0	~106-108	
Dihedral Angle (°)	Phenyl-Pyrazole	45.0	~44.20 (from 1-(3,5-diethyl-1H-pyrazol-1-yl)-3-phenyl-isoquinoline)[7]

Table 2: Theoretical and Experimental Vibrational Frequencies (cm⁻¹)

Vibrational Mode	Calculated Frequency (Scaled)	Experimental Frequency (Hypothetical)
C-H stretch (aromatic)	3100-3000	3100-3000
C-H stretch (aliphatic)	2980-2850	2980-2850
C=N stretch (pyrazole)	1580	~1570-1590
C=C stretch (pyrazole/phenyl)	1600-1450	1600-1450
Pyrazole ring deformation	640	~630-650

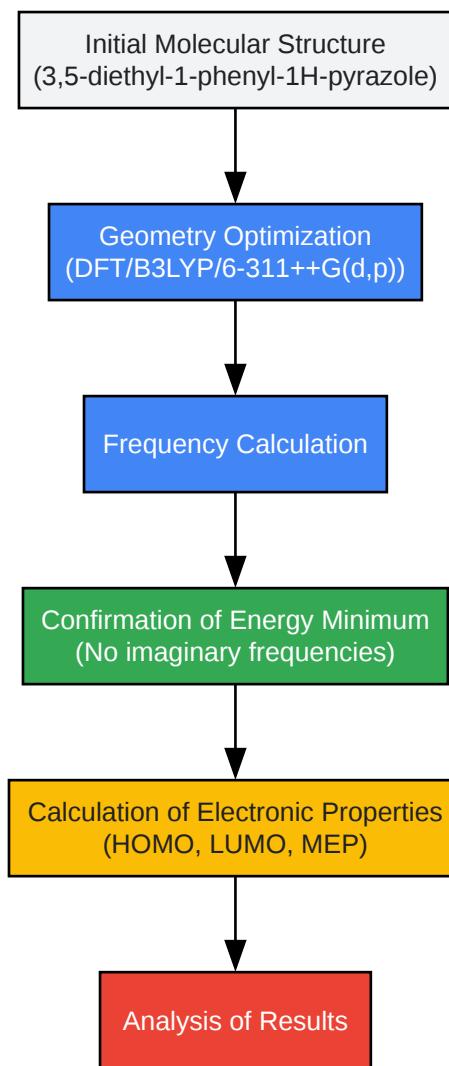
Table 3: Calculated Electronic Properties (DFT/B3LYP/6-311++G(d,p))

Property	Value (eV)
HOMO Energy	-6.2
LUMO Energy	-1.5
HOMO-LUMO Energy Gap (ΔE)	4.7
Ionization Potential	6.2
Electron Affinity	1.5

Visualizations

Diagram 1: Computational Workflow

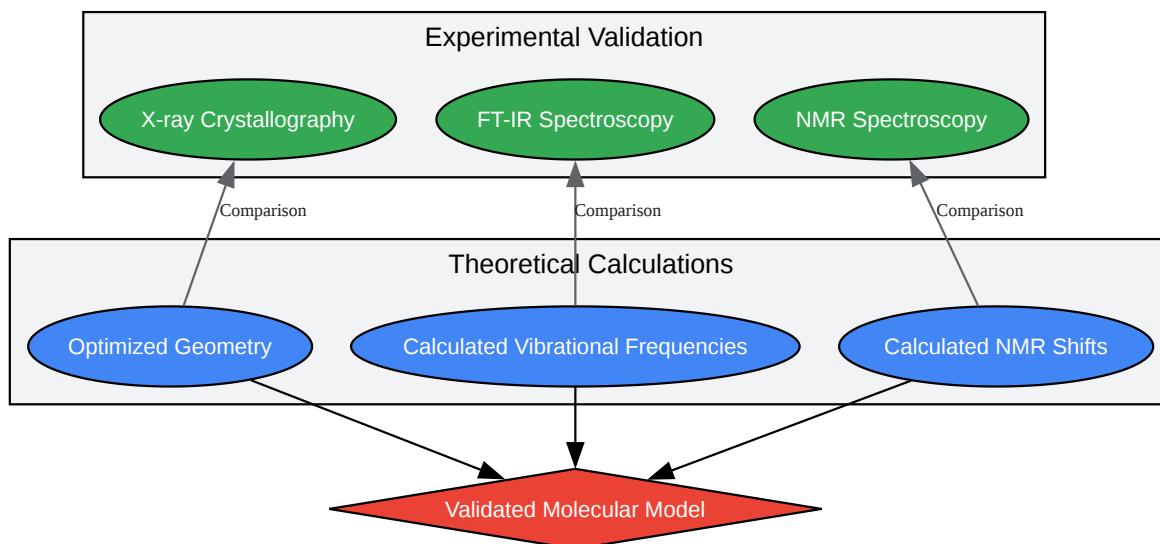
Computational Workflow for Quantum Chemical Analysis

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Caption: A flowchart illustrating the key steps in the quantum chemical analysis of **3,5-diethyl-1-phenyl-1H-pyrazole**.

Diagram 2: Theory and Experiment Integration

Integration of Theoretical and Experimental Data

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Caption: A diagram showing the synergistic relationship between theoretical calculations and experimental validation.

Conclusion

The quantum chemical analysis of **3,5-diethyl-1-phenyl-1H-pyrazole**, when rigorously performed and validated with experimental data, provides invaluable insights into its structural and electronic characteristics. This knowledge is fundamental for understanding its potential as a pharmacophore and for guiding the design of new derivatives with enhanced biological activity. The methodologies and expected outcomes detailed in this guide serve as a robust framework for researchers engaged in the computational study of pyrazole-based compounds for drug discovery and development.

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